

RS102895 Hydrochloride Multi-Dose Regimen: A Technical Support Guide

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Compound of Interest		
Compound Name:	RS102895 hydrochloride	
Cat. No.:	B1662833	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving a multi-dose regimen of **RS102895 hydrochloride** to achieve sustained efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is a multi-dose regimen necessary for RS102895 hydrochloride?

A single dose of **RS102895 hydrochloride** is often insufficient to achieve sustained efficacy due to its short pharmacokinetic half-life of approximately one hour.[1][2] After a single intraperitoneal injection, the compound is no longer detectable in plasma after 9 hours.[1] A multi-dose regimen is therefore crucial for maintaining plasma concentrations sufficient to continuously inhibit the target receptor, CCR2.

Q2: What is the primary mechanism of action for RS102895?

RS102895 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[3][4] [5][6] It functions by blocking the binding of its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), to the receptor. This inhibition prevents the downstream signaling cascade that leads to the migration of inflammatory monocytes to sites of inflammation.[1][2][7]

Q3: What are the off-target effects of RS102895?



While highly selective for CCR2, RS102895 has been shown to inhibit other receptors at higher concentrations, including human α 1a and α 1d adrenergic receptors, and the rat brain cortex 5-HT1a receptor.[3][4][6] It shows significantly less affinity for the related CCR1 receptor.[3][4][5] [6][8][9]

Q4: How should **RS102895 hydrochloride** be stored and handled?

Proper storage and handling are critical for maintaining the stability and activity of **RS102895 hydrochloride**.

- Long-term Storage: Store the solid compound at -20°C for up to 3 years.[4] Some suppliers suggest storage under desiccating conditions at room temperature for up to 12 months.[8]
- Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[4][9][10] Aliquot and store at -80°C for up to 6 months or -20°C for 1 month to avoid repeated freeze-thaw cycles.[3][6]
- Working Solutions: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[3]

Q5: What are the recommended solvents for **RS102895 hydrochloride**?

RS102895 hydrochloride is soluble in DMSO.[4][8][9][10] For in vivo applications, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[3] Another option is a formulation with DMSO and corn oil.[3][4] Always ensure the compound is fully dissolved; sonication or gentle heating can be used to aid dissolution if precipitation occurs.[3]

Troubleshooting Guide

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Issue	Possible Cause	Recommended Solution
Lack of in vivo efficacy with a single dose.	Short half-life of RS102895.[1]	Implement a multi-dose regimen. Dosing every 6 hours has been shown to maintain effective plasma concentrations.[1][2]
Variability in experimental results.	Improper storage or handling leading to compound degradation.	Follow recommended storage conditions strictly. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[3][6]
Precipitation of the compound in the vehicle.	Low solubility in the chosen vehicle.	Use a recommended solvent system such as DMSO/PEG300/Tween-80/Saline or DMSO/Corn Oil. [3][4] Gentle heating or sonication can aid dissolution. [3]
Unexpected off-target effects observed.	High concentration of RS102895 being used.	While selective, off-target effects on adrenergic and serotonin receptors can occur at higher concentrations.[3][4] [6] Consider reducing the dosage or using a more specific antagonist if available.
No inhibition of monocyte migration observed.	Insufficient plasma concentration of the drug.	Ensure the dosing regimen is adequate to maintain plasma levels above the effective concentration (e.g., >20 ng/ml).[1] Perform pharmacokinetic analysis to confirm drug exposure.



Quantitative Data Summary

Table 1: In Vitro Potency of RS102895

Target	Assay	IC50	Reference
Human CCR2b	MCP-1 Binding	360 nM	[3][4][5][6][11]
Human CCR1	MIP- 1α Binding	17.8 μΜ	[8][11]
Human CCR2b	MCP-1 Stimulated Calcium Influx	32 nM	[7][8][10]
THP-1 Cells	MCP-1 Stimulated Chemotaxis	1.7 μΜ	[9][11]
Human α1a Receptor	Binding Assay	130 nM	[3][4][6]
Human α1d Receptor	Binding Assay	320 nM	[3][4][6]
Rat 5-HT1a Receptor	Binding Assay	470 nM	[3][4][6]

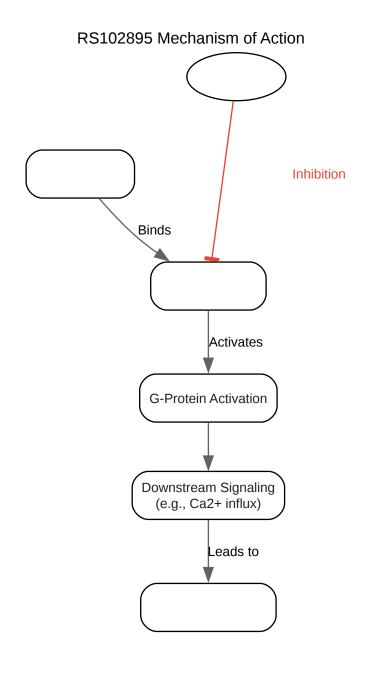
Table 2: Pharmacokinetic Parameters of RS102895 in Mice (5 mg/kg, i.p.)

Parameter	Value	Reference
Half-life (t1/2)	~1 hour	[1][2]
Time to undetectable plasma levels	> 9 hours	[1]
Trough concentration (q6h dosing)	> 20 ng/mL	[1][2]

Experimental Protocols & Visualizations Signaling Pathway

RS102895 acts as a CCR2 antagonist, thereby inhibiting the downstream signaling initiated by the binding of chemokines like MCP-1 (CCL2). This ultimately blocks the migration of inflammatory monocytes.





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Caption: RS102895 blocks MCP-1 binding to CCR2, inhibiting monocyte migration.

Experimental Workflow: Multi-Dose Pharmacokinetic Study



This workflow outlines the key steps in determining the plasma concentration of RS102895 following a multi-dose regimen.

Collect blood samples
(cardiac puncture) at trough time points
(e.g., 6, 12, 18, 24h)

Prepare plasma by centrifugation

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Caption: Workflow for assessing RS102895 plasma levels in a multi-dose study.

Detailed Methodology: In Vivo Monocyte Migration Assay

This protocol is designed to assess the in vivo efficacy of the RS102895 multi-dose regimen in blocking monocyte recruitment.

- 1. Animal Model and Immunization:
- Use appropriate mouse strains (e.g., C57BL/6).
- Administer an initial dose of 5 mg/kg RS102895 hydrochloride via intraperitoneal (i.p.) injection immediately prior to immunization.
- Induce an immune response by immunizing mice in the rear footpad with a chosen antigen (e.g., influenza HA1).[1]
- 2. Multi-Dose Treatment:
- Continue to administer 5 mg/kg RS102895 i.p. every 6 hours for a total of four treatments. The final treatment should be administered 18 hours post-immunization.[1]
- 3. Lymph Node Harvesting:
- Euthanize mice at 12 or 24 hours post-immunization.
- Harvest the vaccine-draining lymph nodes (e.g., popliteal lymph nodes).
- 4. Single-Cell Suspension Preparation:
- Prepare single-cell suspensions from the harvested lymph nodes by mechanical disruption or enzymatic digestion.
- Pass the cell suspension through a cell strainer (e.g., 70 μm) to remove clumps.
- 5. Flow Cytometry Analysis:

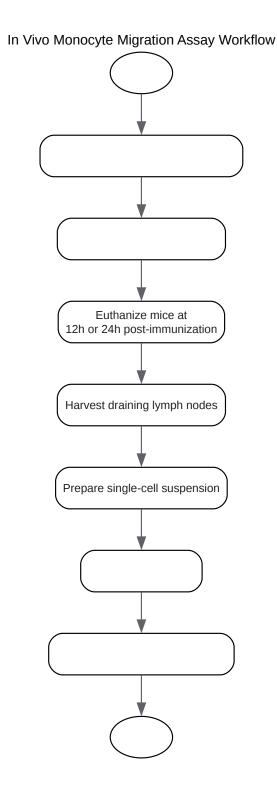


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- Stain the single-cell suspensions with a panel of fluorescently-labeled antibodies to identify inflammatory monocytes (e.g., CD11b+, Ly6Chigh) and other cell populations like neutrophils (e.g., CD11b+, Ly6G+).
- Acquire data on a flow cytometer.
- 6. Data Analysis:
- · Gate on the cell populations of interest.
- Quantify the number of inflammatory monocytes and neutrophils in the draining lymph nodes.
- Compare the cell numbers between the RS102895-treated group and a vehicle-treated control group. Statistical analysis (e.g., Mann-Whitney test or one-way ANOVA) should be performed to determine significance.[1]





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Caption: Workflow for assessing the effect of multi-dose RS102895 on monocyte migration.



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